tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate
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Overview
Description
tert-Butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate: is a chemical compound with a complex bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable diazabicycloheptane derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
tert-Butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is unique due to its specific structural features and functional groups, which confer distinct reactivity and biological activity. Its bicyclic structure and the presence of the tert-butyl carbamate moiety make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H23N3O2 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-[(5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl)methyl]carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-11(2,3)17-10(16)13-7-12-5-9(6-14-12)15(4)8-12/h9,14H,5-8H2,1-4H3,(H,13,16) |
InChI Key |
CXCWSAOCYHTIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(CN1)N(C2)C |
Origin of Product |
United States |
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